![molecular formula C12H8FN B2890888 4-fluoro-9H-carbazole CAS No. 390-16-9](/img/structure/B2890888.png)
4-fluoro-9H-carbazole
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Overview
Description
4-Fluoro-9H-carbazole is a chemical compound with the molecular formula C12H8FN . It has an average mass of 185.197 Da and a monoisotopic mass of 185.064072 Da . This compound is used as an intermediate in the synthesis of photoelectric materials .
Molecular Structure Analysis
The molecular structure of 4-fluoro-9H-carbazole consists of a carbazole group with a fluorine atom at the 4-position . The carbazole group is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring .Physical And Chemical Properties Analysis
4-Fluoro-9H-carbazole has a density of 1.3±0.1 g/cm3, a boiling point of 359.2±15.0 °C at 760 mmHg, and a flash point of 171.0±20.4 °C . It has a molar refractivity of 56.4±0.3 cm3, a polar surface area of 16 Å2, and a molar volume of 140.2±3.0 cm3 .Scientific Research Applications
Optoelectronic Applications
Carbazole and its derivatives, including 4-fluoro-9H-carbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Electroluminescent Properties
4-fluoro-9H-carbazole has been studied for its electroluminescent (EL) properties . It has been used in the development of organic light-emitting diodes (OLEDs) that emit green and yellow light .
Diabetes Treatment
Carbazole derivatives, including 4-fluoro-9H-carbazole, have shown potential in the treatment of diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Fluoride Ion Detection
4-fluoro-9H-carbazole has been used in the development of a fluorescent probe for the rapid detection of fluoride ions at room temperature .
Environmental Stability
Carbazole-based compounds, including 4-fluoro-9H-carbazole, have good environmental stability . This makes them suitable for use in various applications that require materials with high durability and resistance to environmental factors .
Biological and Pharmacological Properties
Carbazole derivatives have a wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . These properties have led to their use in the development of various therapeutic agents .
Mechanism of Action
While the specific mechanism of action for 4-fluoro-9H-carbazole is not mentioned in the sources, carbazole derivatives have been shown to have a wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . Some carbazole derivatives have also been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Safety and Hazards
Future Directions
Carbazoles, including 4-fluoro-9H-carbazole, have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties . Future research could focus on further exploring the therapeutic potential of 4-fluoro-9H-carbazole and other carbazole derivatives, as well as developing new methods for their synthesis .
properties
IUPAC Name |
4-fluoro-9H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTRMPVQSUJFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
390-16-9 |
Source
|
Record name | 4-fluoro-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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